molecular formula C13H10ClNO2 B1453359 Benzyl 6-chloropyridine-3-carboxylate CAS No. 1067902-28-6

Benzyl 6-chloropyridine-3-carboxylate

Cat. No. B1453359
M. Wt: 247.67 g/mol
InChI Key: MEXMCDINMYSBTD-UHFFFAOYSA-N
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Description

Benzyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H10ClNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for Benzyl 6-chloropyridine-3-carboxylate is 1S/C13H10ClNO2/c14-12-7-6-11 (8-15-12)13 (16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 6-chloropyridine-3-carboxylate is a powder . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

Synthesis and Reactivity

  • Benzyl 6-chloropyridine-3-carboxylate has been utilized in the synthesis of various complex organic compounds. For instance, it serves as a precursor in the formation of pyridine derivatives, which are valuable in the synthesis of various heterocyclic compounds (Yıldırım et al., 2005).

Photocarboxylation

  • This compound plays a role in photocarboxylation reactions. Meng et al. (2019) explored its use in the carboxylation of benzylic C–H bonds with CO2, demonstrating its potential in the development of novel carbon capture methodologies (Meng et al., 2019).

Antimycobacterial Properties

  • It has shown promise in antimycobacterial studies. Klimešová et al. (2012) reported the synthesis of substituted benzylsulfanyl pyridine derivatives, starting from chloropyridine carboxylic acid, and evaluated their activity against various mycobacteria strains (Klimešová et al., 2012).

Coordination Polymers and Luminescence

  • Benzyl 6-chloropyridine-3-carboxylate derivatives have been used in synthesizing coordination polymers with unique photophysical properties. Studies by Sivakumar et al. (2011) illustrated its application in creating lanthanide-based coordination polymers with potential in optoelectronics (Sivakumar et al., 2011).

Development of Calcium-Channel Antagonists

  • It's also found use in the development of calcium-channel antagonists, contributing to the exploration of potential therapeutic compounds (Linden et al., 2011).

Safety And Hazards

Benzyl 6-chloropyridine-3-carboxylate has been associated with certain hazards. It has been labeled with the signal word “Warning” and hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Benzyl 6-chloropyridine-3-carboxylate are not mentioned in the search results, there is ongoing research into the synthesis and applications of structurally similar compounds like pyrazolo[3,4-b]pyridine . This suggests that there may be potential for further exploration of Benzyl 6-chloropyridine-3-carboxylate in similar contexts.

properties

IUPAC Name

benzyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXMCDINMYSBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679657
Record name Benzyl 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-chloropyridine-3-carboxylate

CAS RN

1067902-28-6
Record name Benzyl 6-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfurous dichloride (6.8 g, 57 mmol) was added to a solution of 6-chloronicotinic acid (4.5 g, 28.5 mmol) in toluene (40 mL) at 0° C. The mixture was stirred at 110° C. for 2 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. Benzyl alcohol (4.65 g, 43.1 mmol), pyridine (6.9 mL) and toluene (50 mL) were added to the residue. The mixture was stirred at 25° C. for 3 hours. HCl (20 mL, 4 N) was added and the mixture was extracted with toluene. The toluene layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford benzyl 6-chloronicotinate. MS ESI calc'd. for C13H11ClNO2 [M+H]+ 248. found 248. 1HNMR (400 MHz, DMSO-d6) δ 8.94 (d, J=2.0 Hz, 1H), 8.34-8.31 (m, 1H), 7.67 (d, J=8.4 Hz, 1H), 7.50-7.17 (m, 5H), 5.38 (s, 2H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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